![molecular formula C28H22ClN3O7 B12623523 [4-[(3aR,6aS)-5'-chloro-1-[(3,4-dihydroxyphenyl)methyl]-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl] acetate](/img/structure/B12623523.png)
[4-[(3aR,6aS)-5'-chloro-1-[(3,4-dihydroxyphenyl)methyl]-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-[(3aR,6aS)-5’-chloro-1-[(3,4-dihydroxyphenyl)methyl]-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-5-yl]phenyl] acetate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique spirocyclic structure, which often imparts interesting biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(3aR,6aS)-5’-chloro-1-[(3,4-dihydroxyphenyl)methyl]-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-5-yl]phenyl] acetate typically involves multi-step organic synthesis. Key steps may include:
- Formation of the spirocyclic core through cyclization reactions.
- Introduction of the chloro substituent via halogenation.
- Attachment of the dihydroxyphenyl group through coupling reactions.
- Acetylation to form the acetate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dihydroxyphenyl moiety, leading to quinone derivatives.
Reduction: Reduction reactions could target the carbonyl groups within the spirocyclic structure.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield quinones, while reduction might produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, [4-[(3aR,6aS)-5’-chloro-1-[(3,4-dihydroxyphenyl)methyl]-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-5-yl]phenyl] acetate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions might be leveraged to design prodrugs or active pharmaceutical ingredients.
Industry
In industrial applications, the compound’s unique properties could be utilized in the development of new materials, such as polymers or coatings, with specific desired characteristics.
Mécanisme D'action
The mechanism of action of [4-[(3aR,6aS)-5’-chloro-1-[(3,4-dihydroxyphenyl)methyl]-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-5-yl]phenyl] acetate would depend on its specific biological target. Potential molecular targets could include enzymes, receptors, or nucleic acids. The compound’s effects might be mediated through pathways involving oxidative stress, signal transduction, or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spirocyclic Compounds: Other spirocyclic compounds with similar core structures.
Phenyl Acetates: Compounds featuring the phenyl acetate moiety.
Chloro-substituted Compounds: Molecules with chloro substituents that impart unique reactivity.
Uniqueness
What sets [4-[(3aR,6aS)-5’-chloro-1-[(3,4-dihydroxyphenyl)methyl]-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-5-yl]phenyl] acetate apart is its combination of a spirocyclic core, chloro substituent, and dihydroxyphenyl group. This unique combination of features may confer distinct biological and chemical properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C28H22ClN3O7 |
|---|---|
Poids moléculaire |
547.9 g/mol |
Nom IUPAC |
[4-[(3aR,6aS)-5'-chloro-1-[(3,4-dihydroxyphenyl)methyl]-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl] acetate |
InChI |
InChI=1S/C28H22ClN3O7/c1-13(33)39-17-6-4-16(5-7-17)32-25(36)23-20(10-14-2-9-21(34)22(35)11-14)31-28(24(23)26(32)37)18-12-15(29)3-8-19(18)30-27(28)38/h2-9,11-12,20,23-24,31,34-35H,10H2,1H3,(H,30,38)/t20?,23-,24+,28?/m1/s1 |
Clé InChI |
KXFBVFVJPXOQQG-IHPLILTRSA-N |
SMILES isomérique |
CC(=O)OC1=CC=C(C=C1)N2C(=O)[C@H]3[C@@H](C2=O)C4(C5=C(C=CC(=C5)Cl)NC4=O)NC3CC6=CC(=C(C=C6)O)O |
SMILES canonique |
CC(=O)OC1=CC=C(C=C1)N2C(=O)C3C(NC4(C3C2=O)C5=C(C=CC(=C5)Cl)NC4=O)CC6=CC(=C(C=C6)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-[[(2S)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-4-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B12623441.png)
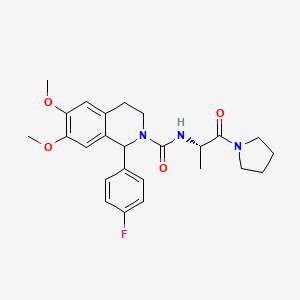
![Triethyl{[(3S)-6-iodo-5-methylhex-5-en-1-yn-3-yl]oxy}silane](/img/structure/B12623446.png)
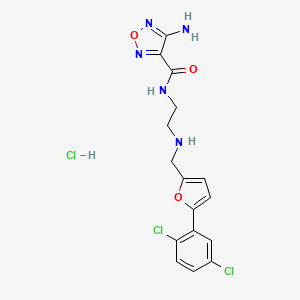
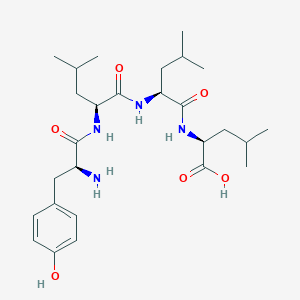

![2-[4-(4-Fluorophenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B12623471.png)
![Benzamide, 4-(1,1-dimethylethyl)-N-[(3R)-1-[4-[[4-(1-piperazinylcarbonyl)phenyl]amino]imidazo[2,1-f][1,2,4]triazin-2-yl]-3-piperidinyl]-](/img/structure/B12623473.png)
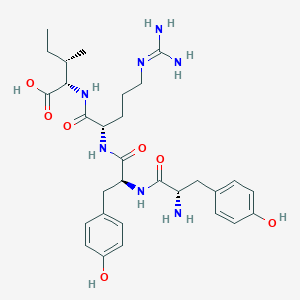
![5-[5-[5-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-6-methyloxane-2,3,4-triol](/img/structure/B12623488.png)
![3-Oxo-2-oxabicyclo[3.3.1]nonan-1-yl 2-methylpropanoate](/img/structure/B12623496.png)

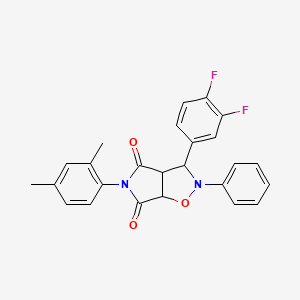
![5,11-Dimethoxy-1,2-dihydro-8H-[1]benzopyrano[4,3-d][1]benzoxepin-8-one](/img/structure/B12623512.png)
